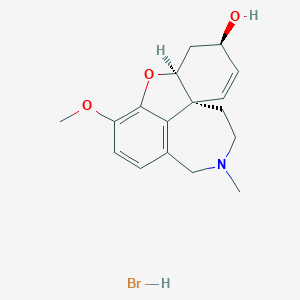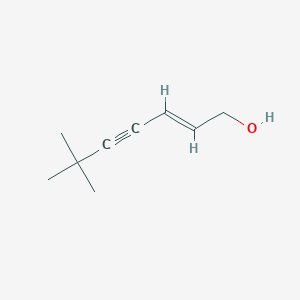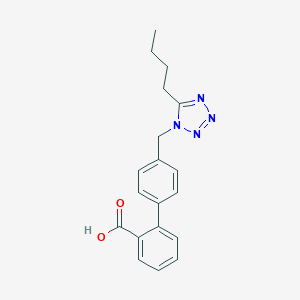
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BCT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of BCT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BCT is also believed to interact with the DNA of cancer cells, leading to cell death.
Effets Biochimiques Et Physiologiques
BCT has been shown to have several biochemical and physiological effects. BCT has been shown to inhibit the growth of cancer cells, induce apoptosis, and interact with the DNA of cancer cells. BCT has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BCT has several advantages for lab experiments. BCT is easy to synthesize, and the yield of the compound obtained from the synthesis method is high. BCT is also stable and has a long shelf life. However, BCT has some limitations for lab experiments. BCT is not soluble in water, which can make it difficult to use in some experiments. BCT is also relatively expensive, which can limit its use in some labs.
Orientations Futures
There are several future directions for further research on BCT. One future direction is to study the potential use of BCT as a chemotherapeutic agent for various types of cancer. Another future direction is to study the potential use of BCT as a fluorescent probe for imaging cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BCT and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, BCT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of BCT in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BCT involves several steps, including the reaction of 4-(2-carboxyphenyl)benzylamine with butyl isocyanide and sodium azide. The reaction mixture is then heated to form BCT. The yield of BCT obtained from this synthesis method is high, and the purity of the compound is also high.
Applications De Recherche Scientifique
BCT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BCT is in the field of cancer research. BCT has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. BCT has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propriétés
Numéro CAS |
150871-48-0 |
|---|---|
Nom du produit |
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Formule moléculaire |
C19H20N4O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[4-[(5-butyltetrazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2/c1-2-3-8-18-20-21-22-23(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25) |
Clé InChI |
XGAJCHJIFNVEPB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
SMILES canonique |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Autres numéros CAS |
150871-48-0 |
Synonymes |
1-(4-(2'-carboxyphenyl)benzyl)-5-butyltetrazole 5-Bu-CBT 5-butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






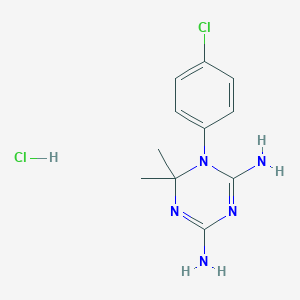

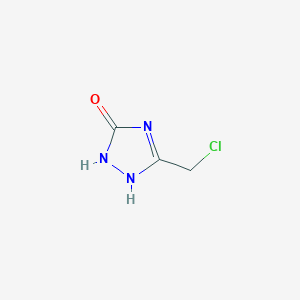


![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
